molecular formula C10H13N3O2 B1444488 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1316223-87-6

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No. B1444488
M. Wt: 207.23 g/mol
InChI Key: LEZXTOQKEPQHGQ-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound . It is related to the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed piperidine rings .


Molecular Structure Analysis

The molecular structure of “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is characterized by a pyridazine ring and a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could be complex and diverse. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

  • Medicinal Chemistry Research

    • Application: The pyridazine ring is used in molecular recognition and drug discovery due to its unique physicochemical properties, such as weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .
    • Method: These properties are exploited in drug-target interactions and candidate optimization .
    • Results: The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • International Journal of Molecular Sciences

    • Application: Piperidines are significant synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method: Various intra- and intermolecular reactions are used to form various piperidine derivatives .
    • Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Future Journal of Pharmaceutical Sciences

    • Application: Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Method: The synthesis of these derivatives involves various chemical reactions .
    • Results: These compounds have shown promising results in preclinical and clinical studies .
  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery

    • Application: The pyridazine ring is used in molecular recognition and drug discovery due to its unique physicochemical properties .
    • Method: These properties are exploited in drug-target interactions and candidate optimization .
    • Results: The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

    • Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method: Various intra- and intermolecular reactions are used to form various pyrrolidine derivatives .
    • Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Recent Investigation on Heterocycles with One Nitrogen [Piperidine]

    • Application: The synthetic compound 23 as HSP70 inhibitor has a good antitumor activity .
    • Method: The synthesis of these derivatives involves various chemical reactions .
    • Results: The synthetic compound 23 has shown promising results, especially in lapatinib-resistant cancer cells .
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine

    • Application: Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum). Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
    • Method: Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
    • Results: Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Syntheses and Applications of 1,2,3

    • Application: Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
    • Method: The synthesis of these derivatives involves various chemical reactions .
    • Results: The synthetic compound has shown promising results .
  • Piperidine nucleus in the field of drug discovery

    • Application: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Method: The synthesis of these derivatives involves various chemical reactions .
    • Results: These compounds have shown promising results in preclinical and clinical studies .

Future Directions

The future directions for “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could involve further exploration of its potential applications in drug design and discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” and its derivatives could have potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-pyridazin-3-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXTOQKEPQHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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